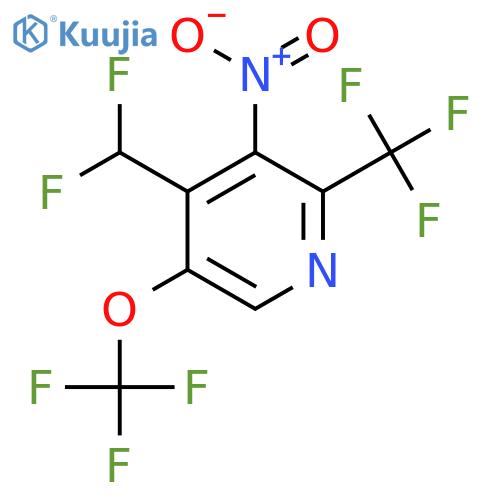Cas no 1361913-26-9 (4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
4-(ジフルオロメチル)-3-ニトロ-5-(トリフルオロメトキシ)-2-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、その特異的な分子構造により有機合成や農薬・医薬品中間体としての応用が期待されます。3つのトリフルオロメチル基とジフルオロメチル基の存在により、優れた脂溶性と代謝安定性を示し、ニトロ基の求電子性が反応性を高めます。特に、トリフルオロメトキシ基の導入は分子の立体効果を調整し、生物活性化合物の設計において重要な役割を果たします。この化合物は複雑なフッ素化反応の研究や新規農薬開発における重要な中間体としての価値があります。

1361913-26-9 structure
商品名:4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS番号:1361913-26-9
MF:C8H2F8N2O3
メガワット:326.100309848785
CID:4927895
4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H2F8N2O3/c9-6(10)3-2(21-8(14,15)16)1-17-5(7(11,12)13)4(3)18(19)20/h1,6H
- InChIKey: XEQTTZILQBBTOT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(F)(F)F)C=1[N+](=O)[O-])OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 379
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 67.9
4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022026-500mg |
4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1361913-26-9 | 97% | 500mg |
$1,019.20 | 2022-03-01 | |
| Alichem | A023022026-1g |
4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1361913-26-9 | 97% | 1g |
$1,612.80 | 2022-03-01 |
4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1361913-26-9 (4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
